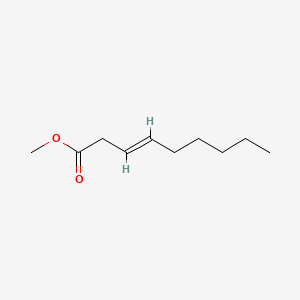

Methyl 3-nonenoate

Description

Significance and Context within Organic Chemistry

Methyl 3-nonenoate serves as a noteworthy subject in organic chemistry due to its structure and functional groups—a methyl ester and a carbon-carbon double bond. This combination makes it a valuable model for studying the reactivity and properties of unsaturated esters. researchgate.netresearchgate.net Its presence in natural products also sparks interest in its biosynthesis and potential applications as a flavor and fragrance agent. ontosight.aifragranceconservatory.com

The position of the double bond at the third carbon atom influences its chemical behavior, particularly in oxidation and isomerization reactions. researchgate.netresearchgate.net This structural feature distinguishes it from its isomers, such as methyl 2-nonenoate, and affects the formation of intermediates in chemical reactions. researchgate.net In the context of biofuel research, the oxidation of unsaturated methyl esters like methyl 3-nonenoate is studied to understand combustion processes. researchgate.netresearchgate.net

Overview of Research Trajectories

Research concerning methyl 3-nonenoate has primarily followed a few key trajectories:

Synthesis and Characterization: The development of synthetic routes to produce methyl 3-nonenoate and its isomers is a significant area of research. prepchem.comchembk.com This includes methods like the esterification of nonenoic acid and the partial hydrogenation of methyl 3-nonynoate. prepchem.comchembk.com Detailed characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for confirming its structure and purity. rsc.orghmdb.ca

Flavor and Fragrance Applications: Due to its distinct aroma, methyl 3-nonenoate is investigated for its use in the food and perfume industries. ontosight.aithegoodscentscompany.com Research focuses on its organoleptic properties, which are described as fresh, fruity, green, and with notes of cucumber, pear, and melon. thegoodscentscompany.comperflavory.com

Combustion and Biofuel Chemistry: As a component of biodiesel, the oxidation and combustion characteristics of methyl 3-nonenoate are actively studied. researchgate.netresearchgate.net This research aims to understand how the double bond's position affects ignition properties and the formation of pollutants. researchgate.netresearchgate.net Studies have shown that the presence and location of the double bond in the alkyl chain impact the low-temperature heat release during combustion. researchgate.netresearchgate.net

Industrial and Chemical Intermediate: Methyl 3-nonenoate also finds application as an intermediate in the synthesis of other chemicals. ontosight.ai Its potential use as a surfactant and emulsifier is also noted. foodb.ca

Detailed Research Findings

Physical and Chemical Properties

The physical and chemical properties of methyl 3-nonenoate have been well-documented.

| Property | Value |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90 °C at 18 mmHg |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | 1.432-1.442 at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol |

Data sourced from multiple references. ontosight.aithegoodscentscompany.comfao.org

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of methyl 3-nonenoate.

¹H NMR Spectroscopy Data for cis-Methyl 3-oxo-6-nonenoate (a related compound):

δ 5.50 (ttd, J = 1.5, 7.2, 11.5 Hz, 1 H)

δ 5.36 (ttd, J = 1.5, 7.2, 11.5 Hz, 1 H)

δ 3.83 (s, 3 H)

δ 3.55 (s, 2 H)

δ 2.68 (t, J = 7.2 Hz, 2 H)

δ 2.46-2.38 (m, 2 H)

δ 2.19-2.09 (m, 2 H)

δ 1.05 (t, J = 7.5 Hz, 3 H)

Note: This data is for a structurally related compound and is provided for illustrative purposes. rsc.org

Mass Spectrometry Data for Methyl 3-nonenoate, (3E)-:

The NIST Mass Spectrometry Data Center provides reference spectra for the compound, which are crucial for its identification in complex mixtures. nih.gov

Synthesis Methods

A documented synthesis of methyl 3-nonenoate involves a multi-step process. prepchem.com First, 1-bromo-2-octyne (B148850) reacts with potassium cyanide in dimethylsulfoxide to form 3-nonynenitrile. prepchem.com This intermediate is then treated with hydrogen chloride in methanol (B129727) to yield methyl 3-nonynoate. prepchem.com Finally, the partial hydrogenation of methyl 3-nonynoate using a palladium-barium sulfate (B86663) catalyst in pyridine (B92270) produces methyl 3-nonenoate. prepchem.com

Another general method for preparing fatty acid methyl esters is the esterification of the corresponding carboxylic acid (nonenoic acid) with methanol. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-non-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDCXFZGUVZRSQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190247 | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 (20°) | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36781-67-6, 13481-87-3 | |

| Record name | Methyl (3E)-3-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36781-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl non-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nonenoic acid, methyl ester, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-NONENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6W67I34W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Nonenoate

Chemo-selective Synthetic Routes

The synthesis of methyl 3-nonenoate can be achieved through several routes, each offering distinct advantages in terms of starting materials, reaction conditions, and selectivity.

Acid-Catalyzed Esterification Approaches

A primary and straightforward method for synthesizing methyl 3-nonenoate is the acid-catalyzed esterification of 3-nonenoic acid with methanol (B129727). chemimpex.com This reaction, typically a Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product, methyl 3-nonenoate, by removing the water formed during the reaction or by using an excess of the alcohol. This approach is valued for its atom economy and use of readily available starting materials. researchgate.net

Multi-step Synthetic Sequences with Alkyne Intermediates

A more complex, yet highly controllable, pathway to methyl 3-nonenoate involves the use of alkyne intermediates. This multi-step sequence allows for precise placement of the double bond and offers opportunities for stereochemical control. A representative synthesis starts from 1-bromo-2-octyne (B148850) and proceeds through a nitrile intermediate. prepchem.com

In this synthetic sequence, the first step is the conversion of an alkyne precursor to a nitrile. prepchem.com 1-bromo-2-octyne is reacted with potassium cyanide in a polar aprotic solvent like dimethylsulfoxide (DMSO). prepchem.com The resulting 3-nonynenitrile undergoes subsequent conversion to the methyl ester. prepchem.com This transformation is achieved by treating the nitrile with a mixture of methanol and hydrogen chloride. prepchem.comsinica.edu.tw This process, a variation of the Pinner reaction, involves the acid-catalyzed addition of methanol to the nitrile, forming an imidate intermediate, which is then hydrolyzed to yield the corresponding ester, methyl 3-nonynoate. prepchem.comcommonorganicchemistry.com

The final and crucial step in this sequence is the selective reduction, or semi-hydrogenation, of the triple bond in methyl 3-nonynoate to a double bond to form methyl 3-nonenoate. prepchem.com The stereochemical outcome of this step is highly dependent on the catalyst and reaction conditions employed. organic-chemistry.org For instance, the use of a poisoned catalyst, such as 5% palladium on barium sulfate (B86663) (a Lindlar-type catalyst), in the presence of a base like pyridine (B92270), selectively yields the Z (cis) isomer of methyl 3-nonenoate. prepchem.comresearchgate.net The hydrogenation is carefully monitored and stopped once one equivalent of hydrogen has been consumed to prevent over-reduction to the saturated ester, methyl nonanoate. prepchem.comiu.edu

Table 1: Multi-step Synthesis of Methyl 3-Nonenoate via Alkyne Intermediate

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-2-octyne | Potassium cyanide, Dimethylsulfoxide | 3-Nonynenitrile |

| 2 | 3-Nonynenitrile | Methanol, Hydrogen chloride, Water | Methyl 3-nonynoate |

| 3 | Methyl 3-nonynoate | Hydrogen, 5% Palladium-barium sulfate, Pyridine | Methyl 3-nonenoate |

This table summarizes the key steps in a representative multi-step synthesis of methyl 3-nonenoate. prepchem.com

Nitrile Hydrolysis and Esterification

Stereoselective Synthesis of Isomers (E/Z)

The biological and chemical properties of alkenes are often dependent on the geometry of the double bond. Therefore, the ability to selectively synthesize either the E (trans) or Z (cis) isomer of methyl 3-nonenoate is of significant importance.

Control of Geometric Isomerism in Synthesis

Control over the E/Z stereochemistry of the double bond in methyl 3-nonenoate is primarily achieved during the synthesis itself, most notably in alkyne reduction or olefination reactions. chemrxiv.org

As mentioned previously, the catalytic semi-hydrogenation of the alkyne intermediate, methyl 3-nonynoate, is a key method for establishing the double bond geometry. organic-chemistry.org

Z (cis)-Isomer Synthesis: The use of Lindlar catalysts (e.g., palladium on calcium carbonate or barium sulfate, poisoned with lead or quinoline) is the classical method for the syn-addition of hydrogen to the triple bond, leading to the formation of the Z-alkene with high selectivity. prepchem.comresearchgate.net Other modern catalytic systems, including those based on cobalt, iridium, and iron, have also been developed for the highly Z-selective semi-hydrogenation of alkynes. organic-chemistry.orgrsc.org Electrochemical hydrogenation methods have also emerged as a green alternative, providing excellent Z-selectivity under mild conditions. iu.edu

E (trans)-Isomer Synthesis: While the synthesis of Z-alkenes from alkynes is common, achieving high E-selectivity can be more challenging. Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), are the traditional method for the anti-addition of hydrogen to form E-alkenes, but these conditions are often not compatible with the ester functional group. researchgate.net More contemporary methods involve specialized transition metal catalysts. For example, diruthenium hydride complexes have been shown to catalyze the E-selective semi-hydrogenation of alkynes under mild temperature and pressure. researchgate.net

Alternative strategies for stereocontrolled alkene synthesis, such as the Wittig reaction, can also be employed. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions, allowing for the selective formation of either the E or Z isomer. researchgate.netnih.gov

Table 2: Methods for Stereoselective Synthesis of Alkene Isomers from Alkynes

| Desired Isomer | Method | Catalyst/Reagent System | Selectivity |

|---|---|---|---|

| Z (cis) | Catalytic Semi-hydrogenation | Lindlar Catalyst (e.g., Pd/BaSO₄, Pyridine) prepchem.com | High Z-selectivity |

| Z (cis) | Transfer Hydrogenation | Cobalt-based catalysts with ammonia borane (B79455) rsc.org | High Z-selectivity |

| Z (cis) | Electrochemical Hydrogenation | PdCl₂, Pt cathode iu.edu | High Z-selectivity |

| E (trans) | Catalytic Semi-hydrogenation | Diruthenium hydride complex researchgate.net | High E-selectivity |

This table outlines various catalytic systems and their resulting stereoselectivity in the hydrogenation of alkynes to alkenes, a key step in the stereoselective synthesis of methyl 3-nonenoate isomers.

Chiral Synthesis Considerations

The synthesis of specific enantiomers of methyl 3-nonenoate or its derivatives is crucial for applications where stereochemistry dictates biological activity or sensory properties. While direct asymmetric synthesis of methyl 3-nonenoate is not extensively documented, several established strategies for creating chiral centers in analogous molecules can be applied. These methods typically involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions.

A prominent strategy is the use of asymmetric reactions to introduce chirality at or near the double bond. For instance, the Sharpless asymmetric dihydroxylation has been successfully used on methyl (E)-3-alkenoates, which are structurally similar to methyl 3-nonenoate, to produce optically active 2-alken-4-olides with high enantiomeric excess. researchgate.net This suggests that a similar approach could yield chiral dihydroxy derivatives of methyl 3-nonenoate, which could then be further modified. Other catalytic asymmetric methods, such as Sharpless asymmetric epoxidation or Brown's asymmetric allylboration, are also powerful tools for establishing specific stereocenters in the synthesis of enantiomerically pure hydroxy acids. nih.gov

Another approach involves the use of chiral auxiliaries. This method has been demonstrated in the stereoselective alkylation of nonanoic acid imides equipped with chiral oxazolidinones. acs.org By attaching a chiral auxiliary to a nonanoic acid precursor, it is possible to direct the formation of a specific stereoisomer during subsequent reactions, after which the auxiliary can be removed. acs.org

Enzymatic resolution offers a biochemical route to chirality. For example, lipases have been used for the kinetic resolution of racemic 3-hydroxynonanoic acid, a close derivative. researchgate.net In such a process, the enzyme selectively esterifies one enantiomer, allowing the separation of the unreacted enantiomer from its esterified counterpart. researchgate.net Similarly, the enantioselective hydrolysis of racemic esters can be achieved using enzymes like acylase I. acs.org These biocatalytic methods provide a practical pathway to obtaining enantiopurified precursors for chiral methyl 3-nonenoate synthesis. nih.govresearchgate.net

Biocatalytic and Enzymatic Synthetic Approaches

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. tandfonline.com For methyl 3-nonenoate, both direct enzymatic synthesis and microbial fermentation routes for analogous compounds are of significant interest.

Lipase-Catalyzed Esterification and Transesterification

Lipases (EC 3.1.1.3) are versatile enzymes that naturally catalyze the hydrolysis of esters but can be employed for synthesis (esterification and transesterification) in environments with low water activity. wur.nlfrontiersin.org The synthesis of fatty acid methyl esters (FAMEs), including unsaturated esters like methyl 3-nonenoate, is a well-established application of this technology, particularly in biodiesel production. nih.govnih.gov

The direct esterification of 3-nonenoic acid with methanol, catalyzed by a lipase (B570770), is a primary route. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. Novozym 435, an immobilized form of Candida antarctica lipase B, is frequently cited for its high efficiency in synthesizing various esters, including unsaturated polyesters and flavor esters. tandfonline.comnih.govresearchgate.net Lipases from other sources, such as Thermomyces lanuginosus, have also proven effective in producing FAMEs. nih.gov The optimization of reaction parameters is key to achieving high yields, with variables such as temperature, substrate molar ratio, and water concentration being critical. nih.govnih.gov

| Lipase Source | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Polycondensation | Dimethyl fumarate, Polyethylene (B3416737) glycol | Successfully synthesized unsaturated polyesters under solvent-less conditions. | tandfonline.com |

| Thermomyces lanuginosus (liquid form) | Transesterification | Soybean oil/tallow, Methanol | Achieved an 84.6% yield for FAME production from tallow; performance linked to the feedstock's degree of unsaturation. | nih.gov |

| Candida antarctica lipase B (Novozym 435) | Methanolysis | Soybean oil, Methanol | Optimized for continuous biodiesel production in a packed-bed reactor, achieving over 82% molar conversion. | nih.gov |

Microbial Fermentation Pathways for Analogous Compounds

While direct microbial fermentation to produce methyl 3-nonenoate is not a standard industrial process, microorganisms are capable of producing a wide array of analogous unsaturated fatty acids that can serve as precursors. These pathways often involve the modification of existing fatty acids or the de novo synthesis of complex lipids.

One significant area of research is the production of polyhydroxyalkanoates (PHAs), which are polyesters accumulated by various bacteria as energy reserves. Certain bacteria can incorporate unsaturated monomers into the PHA polymer chain. For example, (R)-3-hydroxy-8-nonenoic acid has been produced from the microbial degradation of PHA. nih.govresearchgate.net This demonstrates a fermentation-based route to a C9 unsaturated hydroxy acid, a valuable chiral precursor.

Furthermore, microbial ecosystems, such as the rumen, contain bacteria capable of altering the double bond structure of unsaturated fatty acids. researchgate.net Microbes like Butyrivibrio fibrisolvens are known to biohydrogenate polyunsaturated fatty acids, creating various intermediates, including conjugated linoleic acids (CLAs) like the c9,t11 isomer. researchgate.netconicet.gov.ar The enzymatic machinery responsible for this isomerization and hydrogenation could potentially be harnessed for producing specific unsaturated fatty acids. Additionally, controlling fermentation conditions, such as temperature, in oleaginous yeasts like Lipomyces starkeyi can influence the fatty acid profile of the single-cell oils they produce, altering the ratio of saturated to unsaturated fatty acids. mdpi.com

Derivatization and Structural Modification Reactions

Methyl 3-nonenoate possesses two primary reactive sites: the ester functional group and the carbon-carbon double bond. These sites allow for a variety of derivatization and structural modification reactions.

Esterification with Different Alcohol Moieties

The methyl ester of 3-nonenoic acid can be readily converted into other esters through a process called transesterification. osti.gov This equilibrium reaction involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to substitute the methoxy (B1213986) group with a new alkoxy group. masterorganicchemistry.com

Under basic conditions, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the carbonyl carbon of methyl 3-nonenoate. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion and yielding the new ester (e.g., ethyl 3-nonenoate). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is often used in large excess as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a neutral alcohol molecule. masterorganicchemistry.com A series of proton transfer steps follows, leading to the elimination of methanol and formation of the desired new ester. masterorganicchemistry.com This method allows for the synthesis of a library of 3-nonenoate esters (ethyl, propyl, butyl, etc.) from the methyl precursor.

Functional Group Interconversions

The distinct functional groups of methyl 3-nonenoate allow for several useful transformations. solubilityofthings.com

Hydrolysis: The ester can be hydrolyzed back to its constituent parts, 3-nonenoic acid and methanol. This reaction is typically catalyzed by an acid or a base. Basic hydrolysis (saponification) is irreversible and results in the carboxylate salt of the acid.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, converting methyl 3-nonenoate into 3-nonen-1-ol (B12510405) while typically leaving the carbon-carbon double bond intact. fiveable.me

Double Bond Reactions: The C=C double bond can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C), will reduce the double bond, converting methyl 3-nonenoate into the saturated ester, methyl nonanoate. acs.org

Isomerization: The position of the double bond can be influenced by reaction conditions. In the presence of a strong base, the double bond in β,γ-unsaturated esters like methyl 3-nonenoate can migrate to form the more thermodynamically stable α,β-conjugated isomer (methyl 2-nonenoate). libretexts.org

Oxidation: The double bond can be oxidized to form diols. For example, treatment of the parent (E)-3-nonenoic acid with performic acid yields a dihydroxy derivative, which can subsequently lactonize. researchgate.net

These interconversions highlight the versatility of methyl 3-nonenoate as a building block for synthesizing a range of other valuable chemical compounds.

Advanced Analytical Characterization in Research Methodologies

Spectroscopic Analysis for Structural Elucidation

Advanced spectroscopic methods are crucial for moving beyond simple identification to a deeper understanding of the structure and behavior of methyl 3-nonenoate. These techniques are instrumental in studying reaction mechanisms, confirming functional group arrangements, and analyzing molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating reaction mechanisms such as the isomerization of unsaturated esters. In the case of methyl 3-nonenoate and similar molecules, ¹H NMR is particularly useful for monitoring the stereochemical changes around the carbon-carbon double bond.

Mechanistic studies on the isomerization of unsaturated fatty acid methyl esters, catalyzed by agents like thiyl radicals, utilize ¹H NMR to track the conversion from cis to trans isomers. nih.govresearchgate.net The olefinic protons (–CH=CH–) in the cis and trans configurations have distinct chemical shifts in the ¹H NMR spectrum. researchgate.net For instance, in a study on similar unsaturated esters, the olefinic protons of the cis isomer appeared at 5.33 ppm, while the corresponding protons for the newly formed trans isomer showed a signal at 5.36 ppm. researchgate.net By monitoring the change in the integration of these signals over time, researchers can quantify the kinetics and determine the equilibrium of the isomerization process. researchgate.net This method has been applied to study the isomerization of various unsaturated fatty acid methyl esters, providing insight into reaction pathways, such as those involving a 1,5-hydrogen transfer or radical addition-elimination. nih.govcdnsciencepub.com Such analyses are fundamental to understanding the stability and reactivity of methyl 3-nonenoate.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for confirming the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. cdnsciencepub.com For methyl 3-nonenoate, which contains an ester group and a carbon-carbon double bond, IR spectroscopy can verify its key structural features. The spectrum is characterized by several key absorption bands.

The most prominent peak is the carbonyl (C=O) stretch of the ester group. orgchemboulder.comspectroscopyonline.com For an α,β-unsaturated ester, this peak typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.comlibretexts.org However, since the double bond in methyl 3-nonenoate is not conjugated with the carbonyl group (it is a β,γ-unsaturated ester), its C=O stretching frequency is expected to be in the range for aliphatic esters, typically 1735-1750 cm⁻¹. orgchemboulder.comvscht.cz The carbon-carbon double bond (C=C) stretch gives rise to a moderate band in the 1640-1680 cm⁻¹ region. vscht.cz Additionally, the C-H stretching vibrations of the vinyl hydrogens (=C-H) appear at frequencies slightly above 3000 cm⁻¹, distinguishing them from the alkyl C-H stretches which occur just below 3000 cm⁻¹. vscht.cz The ester functional group also displays strong C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comlibretexts.org

A summary of the expected characteristic IR absorption peaks for methyl 3-nonenoate is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Vinyl C-H | =C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | -C-H Stretch | 2850 - 3000 | Strong |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For methyl (E)-3-nonenoate, the electron ionization (EI) mass spectrum shows characteristic fragments that help confirm its structure. nih.gov

The mass spectrum of methyl (E)-3-nonenoate from the NIST database shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 170, corresponding to its molecular weight. nih.govnih.govsigmaaldrich.com The fragmentation is dominated by several key ions. The most significant fragmentation pathway for methyl esters of fatty acids is the McLafferty rearrangement, which results in a prominent peak at m/z 74. This ion corresponds to the [CH₂=C(OH)OCH₃]⁺ fragment. Another notable peak is observed at m/z 41. nih.gov The analysis of these fragments provides a reliable fingerprint for the identification of the compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used method for separating and identifying volatile and semi-volatile compounds in complex mixtures. chemistrytalk.org Its sensitivity and specificity make it ideal for detecting methyl 3-nonenoate in various matrices. Research has demonstrated its application in diverse fields, from environmental analysis to biomedical and food science.

For example, GC-MS has been used to identify methyl 3-nonenoate as one of many metabolites in biological samples such as vitreous fluid in studies of diabetic retinopathy. libretexts.org It has also been employed in the analysis of plant extracts and food products. nih.gov In flavor and fragrance chemistry, GC-MS is indispensable for profiling the volatile components of products; methyl 3-nonenoate has been identified in guava and is used in cucumber and melon flavors. sigmaaldrich.comacs.org Studies on the oxidation of biodiesel surrogates, such as methyl oleate, have also used GC-MS to identify reaction products, which can include unsaturated esters like methyl 3-nonenoate. acs.org

The table below summarizes various applications where GC-MS has been utilized to analyze for methyl 3-nonenoate or related compounds.

| Field of Application | Complex Matrix | Purpose of Analysis |

| Biomedical Research | Vitreous Fluid | Identification of differential metabolites in diabetic retinopathy. libretexts.org |

| Food Science / Flavor Chemistry | Guava, Noni Fruit Juice | Identification of natural volatile flavor components. acs.orgresearchgate.net |

| Environmental / Agricultural | Plant Extracts | Isolation and identification of secondary metabolites. nih.gov |

| Forensic Science | Cosmetics, Fragrances | Analysis of trace components for investigative purposes. chemistrytalk.org |

| Combustion Chemistry | Biofuel Oxidation Products | Characterization of intermediates and byproducts from the oxidation of larger methyl esters. acs.org |

While standard EI is common in GC-MS, advanced ionization techniques offer alternative approaches for analyzing challenging samples, such as those in complex matrices or requiring softer ionization. For a compound like methyl 3-nonenoate, which is used in cosmetics, techniques that allow for direct analysis of surfaces are particularly relevant. mdpi.com

Desorption Electrospray Ionization (DESI) and Paperspray Ionization (PSI) are ambient ionization methods that permit the analysis of molecules directly from surfaces with minimal sample preparation. mdpi.com These techniques could be applied to detect methyl 3-nonenoate on skin following the application of a fragrance or cosmetic product, providing data on its presence and persistence. mdpi.com

For complex mixtures where isomers might be present, softer ionization methods like Chemical Ionization (CI) can be beneficial. CI typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight of analytes in a complex background. researchgate.net This can be particularly helpful in distinguishing methyl 3-nonenoate from other isomeric esters that might be present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Chromatographic Separation Techniques in Complex Matrices

The isolation and quantification of methyl 3-nonenoate from complex mixtures, such as natural product extracts or industrial formulations, rely on efficient chromatographic separation methods. researchgate.net High-performance liquid chromatography (HPLC) and column chromatography are principal techniques for this purpose. nih.gov

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of methyl 3-nonenoate. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities or for analytical quantification. nih.gov The conditions for this separation are detailed in the table below.

| Parameter | Specification |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Notes | For MS-compatible applications, phosphoric acid is replaced with formic acid. The method is suitable for fast UPLC applications using columns with smaller (3 µm) particles. nih.gov |

This HPLC method leverages a reverse-phase column with low silanol (B1196071) activity for robust separation. nih.gov

In addition to HPLC, other forms of column chromatography are essential for purification. researchgate.net For separating fatty acid methyl esters, which are structurally similar to methyl 3-nonenoate, silver ion chromatography (argentation chromatography) is a powerful technique. This method separates unsaturated compounds based on the number, position, and geometry of their double bonds. It could be employed to separate methyl 3-nonenoate from its positional isomers (e.g., methyl 2-nonenoate) or from its saturated counterpart, methyl nonanoate.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) is a fundamental technique for assessing the purity of Methyl 3-nonenoate and separating its isomers. The compound's volatility makes it well-suited for GC analysis. In a typical setup, a sample containing Methyl 3-nonenoate is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the compound and its isomers between the stationary phase coated on the column and the mobile gas phase.

The purity of Methyl 3-nonenoate can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the existence of impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification when compared to a known standard. For instance, a study on the volatile compounds in jujube honey utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) to identify various compounds, including methyl 2-nonenoate, a related isomer. nih.govresearchgate.net

Furthermore, GC is instrumental in the separation of geometric isomers, such as the cis and trans isomers of Methyl 3-nonenoate. thegoodscentscompany.com These isomers have the same chemical formula but different spatial arrangements of atoms, which can lead to different physical and sensory properties. Specialized capillary columns, such as those with a wax or polyethylene (B3416737) glycol stationary phase, are often employed for the effective separation of these isomers. The separation of cis and trans isomers of unsaturated fatty acid methyl esters has been successfully achieved using GC, demonstrating the technique's capability in resolving structurally similar compounds. nih.gov

The following table summarizes typical GC parameters used in the analysis of fatty acid methyl esters, which are applicable to Methyl 3-nonenoate.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., VF-5ms, Rtx-WAX) jmaps.inmdpi.com |

| Injector Temperature | 250 °C jmaps.in |

| Carrier Gas | Helium jmaps.in |

| Flow Rate | 1 mL/min jmaps.in |

| Oven Temperature Program | Initial hold, followed by a temperature ramp jmaps.in |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) jmaps.in |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-performance liquid chromatography (HPLC) is another powerful analytical technique used in the characterization of Methyl 3-nonenoate, particularly for the analysis of related, less volatile compounds and for preparative separation.

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of fatty acid esters. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Methyl 3-nonenoate and related compounds are separated based on their hydrophobicity. A study demonstrated the analysis of Methyl 3-nonenoate using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.comsielc.comsielc.comsielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.comsielc.comsielc.comsielc.com

HPLC is particularly useful for separating cis and trans isomers of unsaturated fatty acid methyl esters. nih.gov The separation is achieved on columns like COSMOSIL Cholester C18 or TSKgel ODS-100Z using acetonitrile as the mobile phase. nih.gov This approach allows for the collection of separate fractions of cis and trans isomers, which can then be further analyzed by other techniques like GC. nih.gov

The table below outlines a typical HPLC method for the analysis of Methyl 3-nonenoate.

| Parameter | Condition |

| Column | Newcrom R1 sielc.comsielc.comsielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.comsielc.comsielc.com |

| Mode | Reversed-Phase (RP) sielc.comsielc.comsielc.comsielc.com |

| Application | Analytical and Preparative Separation sielc.comsielc.comsielc.comsielc.com |

Hyphenated Techniques in Volatile Profiling

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the comprehensive volatile profiling of samples containing Methyl 3-nonenoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for its definitive identification. The NIST library is a common database used for matching mass spectra. nih.gov For example, GC-MS has been used to identify methyl 2-nonenoate as a volatile marker in jujube honey contaminated with Zygosaccharomyces rouxii. nih.govresearchgate.net

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines GC with human sensory analysis. labrulez.comodourobservatory.org The effluent from the GC column is split, with one portion going to a detector (like an FID or MS) and the other to a sniffing port where a trained analyst can evaluate the odor of the eluting compounds. labrulez.comodourobservatory.org This allows for the correlation of specific chemical compounds with their sensory attributes. GC-O is particularly valuable in the flavor and fragrance industry for identifying key aroma compounds, even those present at trace levels. labrulez.com

The combination of these advanced analytical techniques provides a detailed and accurate characterization of Methyl 3-nonenoate and its associated volatile profile, which is essential for its application in research and industry.

Chemical Kinetics and Reaction Mechanisms of Methyl 3 Nonenoate

Oxidation and Combustion Chemistry

The oxidation and combustion of methyl 3-nonenoate involve complex chemical reactions that are highly dependent on temperature and pressure.

Low-Temperature Oxidation Reactivity

In the low-temperature regime (below 900 K), the oxidation of unsaturated esters like methyl 3-nonenoate is notably different from their saturated counterparts. The presence of a carbon-carbon double bond significantly influences the reactivity. Studies have shown that methyl 3-nonenoate exhibits lower reactivity and negligible low-temperature heat release (LTHR) compared to saturated esters like methyl nonanoate. uidaho.edunih.gov This reduced reactivity is attributed to the double bond's suppression effect on low-temperature branching reactions. uidaho.edursc.org

In comparative studies, methyl 3-nonenoate was found to be less reactive than its isomer, methyl 2-nonenoate. rsc.org This difference is also linked to the availability of pathways for the formation of transition state rings necessary for low-temperature branching reactions. ucl.ac.uk

High-Pressure and High-Temperature Oxidation Studies

Gas chromatographic measurements from these studies indicate that the reactivity of methyl 3-nonenoate is similar to that of 1-octene. acs.orgnih.gov However, when compared to its isomer, methyl 2-nonenoate, no significant increase in reactivity was observed for methyl 3-nonenoate at high temperatures. uic.edu

Chemical kinetic models developed to interpret these experimental results highlight significant uncertainties in the chemistry of unsaturated esters, particularly when the double bond is close to the ester group. acs.orgnih.gov These models suggest that at temperatures above 1250 K, H-atom abstraction reactions become the dominant reaction pathway, whereas addition reactions to the double bond are more significant at lower temperatures. rsc.org

Influence of Double Bond Position on Reactivity

The position of the double bond in the alkyl chain of methyl nonenoate isomers has a profound impact on their oxidation reactivity, especially at low temperatures. uidaho.eduresearchgate.net As the double bond moves from the end of the chain towards the center, the low-temperature reactivity generally decreases. uidaho.edu

Studies comparing methyl 2-nonenoate and methyl 3-nonenoate have consistently shown that methyl 3-nonenoate is less reactive. uidaho.edursc.org This is because the C=C double bond at the 3-position further restricts the formation of the six- or seven-membered transition state rings essential for low-temperature chain branching. uidaho.eduresearchgate.net In contrast, methyl 2-nonenoate, with its double bond closer to the ester group, exhibits higher reactivity. rsc.org

Formation of Oxygenated Intermediates

The oxidation of methyl 3-nonenoate leads to the formation of various oxygenated intermediates. The specific products formed are dependent on the reaction conditions, particularly temperature.

At low to intermediate temperatures, the oxidation process can lead to the formation of species such as aldehydes and ketones. nih.gov The presence of the double bond can also lead to the formation of specific products like dienes and esters with two double bonds, which arise from the decomposition of methyl 3-nonenoate. nih.gov Other potential products include cyclic ethers. nih.gov

In the oxidation of similar unsaturated esters, the formation of C19 cyclic ethers with a three-membered ring and C19 oxo esters has been observed, likely resulting from the addition of radicals like OH and HO2 to the double bond. nih.gov The Waddington mechanism, involving the addition of OH radicals to the double bond, is a proposed pathway for the formation of aldehydes. polimi.it

Thermal Degradation Pathways and Product Analysis

The thermal degradation, or pyrolysis, of methyl 3-nonenoate involves the breakdown of the molecule at high temperatures in the absence of an oxidant. The primary reaction pathways include unimolecular decompositions and hydrogen abstraction reactions.

In the thermal decomposition of similar methyl esters, such as methyl butanoate, key pathways identified include the formation of smaller molecules like methyl radicals (CH3), ethene (C2H4), carbon monoxide (CO), and carbon dioxide (CO2). acs.org Hydrogen abstraction reactions, particularly by H atoms, are a major route for the initial breakdown of the ester. acs.org The decomposition of fuel radicals often occurs via β-scission, which involves the breaking of C-C or C-O bonds. nih.gov

Fundamental Reaction Pathways

The fundamental reaction pathways for methyl 3-nonenoate are primarily dictated by the presence of the ester functional group and the carbon-carbon double bond. The main initial reactions include hydrogen abstraction, addition to the double bond, and unimolecular decomposition.

Hydrogen Abstraction: This is a key reaction pathway across a wide range of temperatures. acs.org Small radicals such as H, OH, and CH3 can abstract hydrogen atoms from various positions on the methyl 3-nonenoate molecule. nih.govacs.org The allylic C-H bonds adjacent to the double bond are particularly susceptible to abstraction due to their lower bond dissociation energy. nih.govrsc.org Above 1250 K, H-abstraction is the dominant reaction pathway. rsc.org

Addition to the Double Bond: Radicals can also add to the C=C double bond. osti.gov This pathway is more kinetically favored at lower temperatures, typically below 900 K for OH addition and below 1200 K for H addition. rsc.org These addition reactions can lead to the formation of various oxygenated intermediates. nih.gov

Unimolecular Decomposition: At very high temperatures, methyl 3-nonenoate can undergo unimolecular decomposition, breaking down into smaller radicals and stable molecules. nih.gov

The competition between these fundamental pathways is highly dependent on temperature and the specific radicals present in the system.

Hydrogen Abstraction Reactions

Hydrogen abstraction by small radicals (e.g., OH, H, O, HO₂, CH₃) is a primary initiation step in the oxidation of fuel molecules under combustion conditions. researchgate.net The rate of these reactions is highly dependent on the bond dissociation energy of the C-H bonds in the fuel molecule. In methyl 3-nonenoate, the presence of a carbon-carbon double bond creates allylic C-H bonds, which are weaker than other aliphatic C-H bonds. Consequently, hydrogen abstraction is more likely to occur at these allylic sites.

Theoretical studies on unsaturated methyl esters have provided insights into the rate constants of hydrogen abstraction reactions. For instance, studies on unsaturated C6 methyl esters with the hydrogen radical (H) have shown that the rate constants for abstraction from allylic sites are significantly larger than those from other sites on the alkyl chain. researchgate.net Direct hydrogen abstraction from the vinylic C-H bonds at the double bond is generally less favorable. researchgate.net

Table 1: Calculated Rate Coefficients for Hydrogen Abstraction from an Analogous Unsaturated C6 Methyl Ester by H Radical (Data serves as a representative example for unsaturated methyl esters)

| Reaction Site | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal/mol) |

| Allylic (primary) | 1.21E+08 | 1.63 | 10.2 |

| Allylic (secondary) | 2.45E+08 | 1.55 | 7.5 |

| Vinylic | 5.30E+07 | 1.78 | 12.8 |

| Other (secondary) | 1.15E+08 | 1.60 | 11.5 |

| Source: Adapted from theoretical studies on similar unsaturated methyl esters. researchgate.net |

It is important to note that the reactivity of the abstracting radical also plays a significant role. For example, the hydroxyl (OH) radical is a major oxidant in combustion environments, and its reactions with esters have been studied theoretically. nih.gov

Decomposition Mechanisms

Following hydrogen abstraction, the resulting fuel radical undergoes further reactions, including decomposition. The decomposition mechanisms of methyl 3-nonenoate are complex and can proceed through various pathways, leading to the formation of smaller, more reactive species. The presence of the double bond and the ester group influences the specific decomposition channels.

Studies on the thermal decomposition of smaller methyl esters, such as methyl butanoate, have identified several key unimolecular decomposition pathways. acs.org These include C-C bond scission, C-O bond scission, and reactions involving intramolecular hydrogen shifts (isomerization). For methyl 3-nonenoate, the presence of the double bond introduces additional decomposition pathways, particularly for the allylic radicals formed after hydrogen abstraction.

The movement of the double bond within the alkyl chain can affect the decomposition pathways. For example, the location of the double bond in methyl 3-nonenoate, as compared to methyl 2-nonenoate, alters the structure of the longest fully saturated alkyl chain segment, which in turn influences the potential for forming certain transition state rings during isomerization reactions. uidaho.edu

Table 2: Potential Decomposition Reactions for Radicals of Unsaturated Methyl Esters

| Reaction | Reaction Type |

| R-CH=CH-CH₂-R' → R-CH=CH• + •CH₂-R' | β-scission |

| •O-O-R-CH=CH-R' → HO₂ + O=R-CH=CH-R' | Peroxy radical isomerization and decomposition |

| R-C(=O)O-CH₃ → R-C(=O)• + •OCH₃ | C-O bond scission |

| R-CH₂-C(=O)O-CH₃ → R• + CH₂=C(OH)O-CH₃ | Intramolecular H-transfer followed by β-scission |

| Source: Generalized from studies on methyl ester decomposition. acs.orguidaho.edu |

Mechanistic Studies in Biodiesel Combustion Science

The complexity of real biodiesel, which is a mixture of various fatty acid methyl esters (FAMEs), makes it computationally prohibitive to model its combustion using detailed chemical kinetic mechanisms for each component. Therefore, surrogate fuels, which are simpler mixtures of a few well-characterized compounds, are developed to emulate the combustion behavior of the real fuel.

Surrogate Fuel Development and Validation

Methyl 3-nonenoate, as a representative unsaturated methyl ester, is a candidate for inclusion in biodiesel surrogate fuels. The goal of a surrogate fuel is to match key physical and chemical properties of the target biodiesel, such as cetane number, C/H/O ratio, and ignition delay times.

One example of a surrogate fuel developed to represent soybean biodiesel included methyl trans-3-hexenoate, a shorter-chain analog of methyl 3-nonenoate. This four-component surrogate consisted of methyl decanoate, n-hexadecane, methyl trans-3-hexenoate, and 1,4-hexadiene. researchgate.net The inclusion of methyl trans-3-hexenoate was to adjust the degree of unsaturation of the surrogate mixture. researchgate.net

The validation of such surrogate fuels is a critical step and is typically performed by comparing the predictions of a chemical kinetic model for the surrogate with experimental data for the real biodiesel. These validation experiments often include measurements of ignition delay times in shock tubes or rapid compression machines, and species concentration profiles in jet-stirred reactors. researchgate.net

Table 3: Example of a Biodiesel Surrogate Fuel Composition

| Component | Mole Fraction (%) | Purpose |

| Methyl Decanoate | 62.9 | Representative of saturated methyl esters |

| n-Hexadecane | 15.0 | To match cetane number |

| Methyl trans-3-hexenoate | 9.4 | To represent monounsaturated methyl esters |

| 1,4-Hexadiene | 12.7 | To represent polyunsaturated methyl esters |

| Source: Adapted from a study on soybean biodiesel surrogate development. researchgate.net |

Chemical Kinetic Modeling and Mechanism Refinement

Detailed chemical kinetic models are essential tools for simulating the combustion of biodiesel surrogates. These models consist of a large set of elementary reactions with their corresponding rate constants. For components like methyl 3-nonenoate, the development of a kinetic model often starts with a foundational sub-mechanism for small hydrocarbon chemistry (C₀-C₄), which is then extended to include the specific reactions of the larger ester. science.govthegoodscentscompany.com

Automated reaction mechanism generation tools, such as the Reaction Mechanism Generator (RMG), are frequently used to systematically build the kinetic model. science.govthegoodscentscompany.com These tools use a set of reaction families and estimated rate rules to generate a comprehensive reaction network.

The refinement of these generated mechanisms is a crucial step. It involves comparing the model predictions with experimental data and adjusting the rate constants of key reactions to improve the agreement. For methyl nonenoate isomers, experimental data from single-pulse shock tubes have been used to refine the kinetic models. science.govthegoodscentscompany.com These experiments provide data on the fuel's reactivity and the yields of stable intermediate species at high pressures and temperatures. science.govthegoodscentscompany.com

Biochemical Pathways and Biogenesis of Methyl 3 Nonenoate

Enzymatic Biosynthesis Pathways

The formation of methyl 3-nonenoate is a result of specific enzymatic activities that draw from the cell's metabolic pools. The biosynthesis involves the identification of appropriate precursors and their subsequent transformation into the final ester product.

Precursor Identification and Elucidation of Biotransformations

The primary precursors for the biosynthesis of methyl 3-nonenoate are derived from fatty acid metabolism. Specifically, C9 aldehydes such as cis-3-nonenal are key starting materials. core.ac.uk These aldehydes are products of the lipoxygenase pathway, which acts on unsaturated fatty acids like linoleic and linolenic acids. core.ac.uk The hydroperoxides formed by lipoxygenase are then cleaved by hydroperoxide lyase to generate these C9 aldehydes. core.ac.uk

Another potential precursor pathway involves the modification of existing fatty acids. For instance, in some biological systems, structurally similar compounds can be biotransformed. While direct evidence for methyl 3-nonenoate is limited, studies on related compounds suggest that pathways involving the isomerization of double bonds in fatty acid chains could play a role. researchgate.net

Role of Specific Enzymes in Ester Formation

The final step in the biosynthesis of methyl 3-nonenoate is the esterification of a 3-nonenoic acid precursor with methanol (B129727). This reaction is catalyzed by enzymes, likely a type of carboxyl esterase or a specific methyltransferase. While the exact enzymes responsible for methyl 3-nonenoate synthesis are not definitively identified in all organisms, the general mechanism of ester formation is well-understood. Lipase-catalyzed esterification is a common method for synthesizing various flavor esters, and a similar enzymatic process is expected for methyl 3-nonenoate. researchgate.net

Integration into Fatty Acid Metabolism

Methyl 3-nonenoate, as a fatty acid derivative, is closely integrated with the central pathways of fatty acid metabolism. foodb.cahmdb.ca These connections are crucial for both its synthesis and potential degradation.

β-Oxidation Pathway Connections

The β-oxidation pathway is a primary route for the breakdown of fatty acids to produce energy. nih.gov Unsaturated fatty acids, such as the nonenoate moiety of methyl 3-nonenoate, can be metabolized through β-oxidation, although they require additional enzymatic steps compared to saturated fatty acids. nih.gov Specifically, an isomerase is needed to convert the cis or trans double bond at an odd-numbered carbon to a trans double bond at an even-numbered carbon, allowing the standard enzymes of β-oxidation to proceed. nih.gov Therefore, it is plausible that 3-nonenoic acid, once hydrolyzed from its methyl ester, can enter the β-oxidation spiral for degradation.

De Novo Fatty Acid Synthesis Linkages

De novo fatty acid synthesis is the process of creating fatty acids from smaller precursor molecules like acetyl-CoA and malonyl-CoA. nih.govslideshare.net This pathway typically produces saturated fatty acids, primarily palmitate. slideshare.net However, subsequent modifications by desaturases and elongases can introduce double bonds and extend the carbon chain. While de novo synthesis does not directly produce methyl 3-nonenoate, it provides the foundational C16 and C18 unsaturated fatty acids (linoleic and linolenic acid) that serve as the ultimate precursors for the C9 aldehydes needed for its biosynthesis. core.ac.ukcsic.es

Genetic and Molecular Basis of Production in Biological Systems

The production of methyl 3-nonenoate in organisms is ultimately controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes, such as lipoxygenases, hydroperoxide lyases, and esterases, determine the capacity of an organism to synthesize this compound.

In some insects, the production of specific esters, including those structurally related to methyl 3-nonenoate, serves as a component of their chemical communication systems, such as sex or aggregation pheromones. researchgate.netresearchgate.netannualreviews.org The biosynthesis of these pheromones is under tight genetic control, often linked to specific developmental stages or environmental cues. For example, studies on various insect species have identified the genes responsible for the production of enzymes involved in fatty acid modification and ester formation, which are crucial for generating their unique pheromone blends. While the specific genetic and molecular regulation for methyl 3-nonenoate production is an area requiring more targeted research, the principles observed in the biosynthesis of other insect semiochemicals provide a valuable framework.

Ecological and Biological Roles Mechanistic and Environmental Research

Role in Plant Volatile Emissions and Interactions

Methyl 3-nonenoate is a naturally occurring volatile organic compound (VOC) that plays a role in the chemical ecology of plants. As a component of the plant's "aroma profile," it can influence interactions with other organisms and is indicative of physiological processes such as fruit ripening. Agricultural techniques have also been shown to impact the emission of this compound from plants.

Contribution to Fruit Aroma Profiles and Ripening Processes

Methyl 3-nonenoate is a recognized contributor to the characteristic aroma of several fruits, often described as having a fresh, fruity, and green scent with undertones of cucumber, melon, and pear. mdpi.comresearchgate.net Its presence is significant in the complex blend of volatiles that constitute a fruit's flavor.

Research on honeydew melons has demonstrated that the concentration of methyl 3-nonenoate changes significantly during postharvest storage, a continuation of the ripening process. In "Honeygoal" melons, the concentration of methyl 3-nonenoate was found to be most abundant after 14 days of storage compared to earlier time points. mdpi.com Similarly, in "Honeyval" melons, the highest concentration of this compound was also observed after 14 days in cold storage. mdpi.com This suggests that the biosynthesis of methyl 3-nonenoate is linked to the later stages of ripening, contributing to the development of the full aroma profile of the fruit. The increase in esters, including methyl 3-nonenoate, often dominates the volatile profile of melons as they ripen. mdpi.comresearchgate.net

The following table illustrates the changes in methyl 3-nonenoate concentration during the postharvest storage of two honeydew melon cultivars.

Table 1: Concentration of Methyl 3-nonenoate in Honeydew Melons During Postharvest Storage

| Cultivar | Storage Time (days) | Methyl 3-nonenoate (µg/g) |

|---|---|---|

| 'Honeygoal' | 0 | - |

| 'Honeygoal' | 7 | - |

| 'Honeygoal' | 14 | 30.58 |

| 'Honeyval' | 0 | - |

| 'Honeyval' | 7 | - |

| 'Honeyval' | 14 | 42.52 |

Data sourced from a study on grafted and un-grafted honeydew melons. mdpi.com

Influence of Agricultural Practices on Volatile Production (e.g., Rootstocks)

Agricultural practices, particularly the use of different rootstocks in grafting, can significantly influence the production of volatile compounds in fruits, including methyl 3-nonenoate. Grafting is a common horticultural technique used to improve disease resistance and productivity; however, the rootstock can alter the metabolic processes in the scion (the fruit-bearing part of the plant), thereby affecting fruit quality, including its aroma. researchgate.netnih.govnih.gov

Studies on honeydew melons have shown that the choice of rootstock has a discernible effect on the concentration of methyl 3-nonenoate. For instance, "Honeyval" melons grafted onto a "Carnivor" rootstock (a hybrid of Cucurbita moschata × Cucurbita maxima) and stored for 14 days exhibited a high concentration of methyl 3-nonenoate (42.52 µg/g). mdpi.com In another study on 'Incas' honeydew melons, grafting onto various rootstocks altered the levels of key aroma compounds. researchgate.net Specifically, a concentration of 24.66 µg/g of methyl 3-nonenoate was reported in melons from one of the grafting combinations. researchgate.net

This influence of rootstocks on volatile composition is a complex phenomenon, likely involving the differential uptake and transport of water and nutrients, as well as hormonal signaling between the rootstock and the scion, which in turn affects the biosynthetic pathways of aroma compounds. nih.govnih.gov

The table below presents data on methyl 3-nonenoate concentrations in different melon cultivars grafted onto various rootstocks.

Table 2: Influence of Rootstock on Methyl 3-nonenoate Concentration in Melons

| Scion Cultivar | Rootstock | Methyl 3-nonenoate (µg/g) |

|---|---|---|

| 'Honeyval' | 'Carnivor' | 42.52 |

| 'Honeygoal' | 'Carnivor' | - |

| 'Incas' | Various | 24.66 |

Data compiled from studies on the impact of rootstocks on melon volatiles. mdpi.comresearchgate.net

Interaction with Microbial Systems

The interactions between methyl 3-nonenoate and microorganisms are an area of ongoing research. As an unsaturated fatty acid ester, it has the potential to be a substrate for microbial metabolism and may also play a role in microbial communication.

Metabolic Conversion by Microorganisms

Microorganisms possess a diverse array of enzymes capable of metabolizing fatty acids and their esters. The hydrolysis of the ester bond is a common initial step, releasing the fatty acid and the alcohol, which can then be further utilized by the microbe. For example, the lipophilic yeast Malassezia furfur is known to hydrolyze synthetic fatty acid esters, with the efficiency of hydrolysis being dependent on the alcohol moiety. nih.gov Similarly, Candida parapsilosis has been shown to degrade olive oil, which is rich in fatty acid esters, by reducing the fatty acid content. longdom.org

More specifically, the biohydrogenation of unsaturated fatty acids is a well-documented metabolic process in certain bacteria, particularly those found in the rumen of herbivores. d-nb.infomicrobiologyresearch.org This process involves the saturation of the double bonds in the fatty acid chain. While direct evidence for the biohydrogenation of methyl 3-nonenoate by a specific microbial species is not yet available, the detection of "3-nonenoate" as a metabolite in anaerobic degradation pathways of more complex organic compounds suggests that this molecule can be part of microbial metabolic networks. core.ac.ukuu.nl For instance, in studies of anaerobic biodegradation of alkanes and coal tar compounds, 3-nonenoate has been identified as an intermediate product. core.ac.ukuu.nl This indicates that under anaerobic conditions, microorganisms are capable of producing or transforming this compound.

Role in Microbial Communication

Unsaturated fatty acids and their derivatives are increasingly being recognized as signaling molecules in bacterial communication systems, such as quorum sensing. researchgate.net Quorum sensing allows bacteria to coordinate their behavior in a cell-density-dependent manner, regulating processes like biofilm formation and virulence. mdpi.comacs.orghealthdisgroup.us Some unsaturated fatty acid derivatives have been shown to act as inhibitors of quorum sensing, thereby disrupting bacterial communication. acs.org

While there is no direct evidence to date specifically implicating methyl 3-nonenoate as a microbial signaling molecule, its structure as an unsaturated fatty acid ester makes it a candidate for such a role. The presence of a double bond in the acyl chain is a feature that can be important for the binding activity of signaling molecules to their receptors. mdpi.com It is plausible that methyl 3-nonenoate, or its hydrolysis product 3-nonenoic acid, could interact with bacterial signaling pathways, either as an agonist or an antagonist. Further research is needed to explore this potential role.

Environmental Fate and Transformation Pathways

Information on the specific environmental degradation pathways of methyl 3-nonenoate is limited. However, based on its chemical structure as an unsaturated ester, several transformation pathways can be predicted. In aquatic environments, hydrolysis of the ester bond is a likely initial step, yielding methanol (B129727) and 3-nonenoic acid. This process can be influenced by pH and temperature. adv-bio.com

Biotic Degradation by Environmental Microorganisms

The breakdown of methyl 3-nonenoate by environmental microorganisms is a crucial pathway for its removal from ecosystems. Bacteria and fungi possess a wide array of enzymes capable of metabolizing complex organic molecules. The degradation process typically begins with the hydrolysis of the ester and is followed by the catabolism of the resulting fatty acid.

The initial step in the microbial degradation of methyl 3-nonenoate is the enzymatic hydrolysis of the ester bond. This reaction is carried out by microbial esterases or lipases, yielding methanol and 3-nonenoic acid. This is a common strategy employed by microorganisms to break down ester-containing compounds. The resulting 3-nonenoic acid can then enter central metabolic pathways.

Research has identified 3-nonenoate as a signature metabolite during the anaerobic biodegradation of n-alkanes in environments like oil reservoirs. core.ac.uk This finding provides strong evidence that 3-nonenoate is an intermediate in microbial metabolic pathways. core.ac.uk Once formed, 3-nonenoic acid is expected to be metabolized through the well-established β-oxidation pathway, which is the primary mechanism for fatty acid degradation in many organisms. lookchem.comchemicalbook.inmdpi.com In this cyclical pathway, the fatty acid is progressively shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then be used by the microorganism for energy production and biosynthesis.

Furthermore, some bacterial species, such as Pseudomonas putida, are known to incorporate unsaturated fatty acids into polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced as intracellular carbon and energy storage granules. csic.es When fed alkenes like nonene, these bacteria can produce PHAs containing monomers such as 3-hydroxy-8-nonenoate, demonstrating their ability to process the carbon skeleton of nonenoates. csic.es This suggests a potential fate for the carbon from methyl 3-nonenoate in certain microbial populations. Various microorganisms, including diverse bacteria and fungi, are known for their ability to degrade hydrocarbons and related fatty acids. mdpi.comcerealsgrains.org

Table 2: Biotic Degradation of Methyl 3-nonenoate

| Step | Enzymatic Process | Microorganism Type | Intermediate/Product | Metabolic Fate |

| 1. Hydrolysis | Esterase / Lipase (B570770) | Bacteria, Fungi | 3-Nonenoic acid, Methanol | Further degradation |

| 2. Fatty Acid Metabolism | β-oxidation enzymes | Aerobic and Anaerobic Bacteria core.ac.ukmdpi.com | Acetyl-CoA | Enters Citric Acid Cycle for energy or used in biosynthesis |

| 3. Polymer Synthesis (Potential) | PHA synthase | Pseudomonas species csic.es | Polyhydroxyalkanoates (PHAs) containing nonenoate-derived monomers | Carbon and energy storage csic.es |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the fundamental properties of methyl 3-nonenoate at the molecular level. These calculations provide data on the molecule's electronic characteristics, stability, and the energetics of its various forms.

The electronic structure of methyl 3-nonenoate dictates its reactivity. Theoretical studies, often using Density Functional Theory (DFT), have been applied to understand bond dissociation energies (BDEs) and the distribution of electrons within the molecule. For fatty acid methyl esters (FAMEs) in general, quantum chemistry calculations are used to determine gas-phase standard enthalpies of formation for radicals that may form during thermal decomposition and oxidation. researchgate.net This thermochemical data is crucial for understanding reaction mechanisms. For instance, in the related compound methyl butanoate, electronic structures of reactants, transition states, and products were investigated to analyze its breakdown mechanism. acs.org The presence of the C=C double bond at the 3-position in methyl 3-nonenoate significantly influences its electronic properties compared to its saturated analogue, methyl nonanoate, affecting the reactivity of adjacent C-H bonds. researchgate.netrsc.org

Table 1: Computed Molecular Properties of Methyl 3-nonenoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | nih.gov |

| Molecular Weight | 170.25 g/mol | nih.gov |

| Polar Surface Area | 26.3 Ų | nih.govfoodb.ca |

| Rotatable Bond Count | 7 | foodb.ca |

| Hydrogen Bond Acceptor Count | 1 | foodb.ca |

| Hydrogen Bond Donor Count | 0 | foodb.ca |

This table presents data computed through computational modeling.

Methyl 3-nonenoate can exist as two geometric isomers, (Z)- (cis) and (E)- (trans), due to the double bond at the C3 position. ncats.io Computational modeling can predict the relative stabilities of these isomers. The geometry of the double bond is a critical factor influencing molecular interactions and physicochemical properties. vulcanchem.com For example, studies on similar unsaturated esters show that trans isomers often have distinct chromatographic retention times and sensory profiles compared to their cis counterparts, a difference rooted in their molecular shape and stability. The position of the double bond also affects low-temperature heat release during oxidation; for instance, the reactivity of methyl 3-nonenoate is lower than its saturated counterpart, methyl nonanoate. researchgate.net This is partly because the double bond's position limits the formation of stable six- or seven-membered transition state rings during internal isomerization reactions of peroxy radicals, a key step in low-temperature oxidation. researchgate.netresearchgate.net

Electronic Structure and Energetics

Molecular Dynamics Simulations for Intermolecular Interactions